Phenol;tungsten

Catalog No.
S1949037
CAS No.
M.F
C36H36O6W
M. Wt
748.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol;tungsten

Product Name

Phenol;tungsten

IUPAC Name

phenol;tungsten

Molecular Formula

C36H36O6W

Molecular Weight

748.5 g/mol

InChI

InChI=1S/6C6H6O.W/c6*7-6-4-2-1-3-5-6;/h6*1-5,7H;

InChI Key

LBTYUMZOCMQFHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W]

Canonical SMILES

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W]

Phenol;tungsten is a compound that combines the organic molecule phenol with tungsten, a transition metal known for its high melting point and hardness. The compound can be represented by the formula C9H13NO2WC_9H_{13}NO_2W, indicating its structure includes both organic and inorganic components. Phenol itself is a colorless to light pink liquid with a characteristic odor, widely used in chemical synthesis and as an antiseptic. Tungsten, on the other hand, is utilized in various applications due to its exceptional properties, including high density and strength.

The reactions involving phenol;tungsten are primarily focused on oxidation processes. For instance, tungsten compounds have been shown to catalyze the oxidation of phenol using hydrogen peroxide or molecular oxygen as oxidants. In these reactions, various products can be formed, including catechol and p-benzoquinone, depending on the reaction conditions and the presence of other catalysts . The unique catalytic properties of tungsten allow for selective oxidation pathways that can enhance the yield of desired products while minimizing by-products.

Phenol;tungsten can be synthesized through various methods:

  • Direct Reaction: Combining phenolic compounds with tungsten salts under controlled conditions can yield phenol;tungsten complexes.
  • Catalytic Processes: Utilizing tungsten-based catalysts in the oxidation of phenolic compounds allows for the formation of phenol;tungsten as an intermediate or by-product.
  • Hydrothermal Synthesis: This method involves high-temperature and high-pressure conditions to facilitate the reaction between tungsten oxides and phenolic compounds.

These methods highlight the versatility in synthesizing this compound for various applications.

Phenol;tungsten has several applications across different fields:

  • Catalysis: It is used in catalytic processes for organic transformations, particularly in the oxidation of organic substrates.
  • Material Science: Due to tungsten's hardness and thermal stability, this compound can be incorporated into materials requiring enhanced strength and durability.
  • Pharmaceuticals: The biological properties of phenolic compounds make them valuable in drug development; thus, their tungsten derivatives may also find uses in medicinal chemistry.

Studies on interaction mechanisms involving phenol;tungsten focus on its catalytic behavior and how it interacts with substrates during oxidation reactions. Research indicates that tungsten's electronic properties significantly influence its reactivity with phenolic compounds . Additionally, understanding these interactions can lead to improved catalytic efficiency and selectivity in industrial applications.

Phenol;tungsten shares similarities with other metal-phenol complexes but stands out due to tungsten's unique properties. Below is a comparison with similar compounds:

CompoundMolecular FormulaKey Features
Tungsten PhenoxideC24H24O4WC_{24}H_{24}O_4WKnown for stability and use in catalysis
Molybdenum PhenoxideC24H24O4MoC_{24}H_{24}O_4MoSimilar catalytic properties but less stable
Iron PhenolateC12H10O4FeC_{12}H_{10}O_4FeLess effective in oxidation reactions
Titanium PhenoxideC12H10O4TiC_{12}H_{10}O_4TiLower selectivity compared to tungsten

The uniqueness of phenol;tungsten lies in its ability to facilitate selective oxidation reactions effectively while maintaining stability under varying conditions, which is often not observed in other metal-phenol complexes .

Hydrothermal Synthesis Approaches

Hydrothermal assembly exploits autogenous pressure to couple phenolic ligands or polyphenols with tungsten oxo species.

EntryHydrothermal feedstock(s)pH / mineralizerT (°C)t (h)ProductKey metric
H-1Sodium tungstate + tannic acid8.5 (NH₄OH)16018Hexagonal WO₃ nanoflakes intercalated by tannate ligandsSpecific surface area 112 m² g⁻¹ [1]
H-2Ammonium metatungstate + tannic acid9.012012Metal–polyphenol coordination crystal (W–TA)Retains crystallinity after 2 M HCl [2]
H-3Na₂W₆O₁₉·xH₂O + BODIPY-phenol40 (sealed)4024Lindqvist POM-phenolate hybrid microcrystalsFluorescence quantum yield 0.18 [3]
H-4Paratungstate + phenol-rich deep eutectic solvent200Self-buffered6Monoclinic WO₃ nanoparticles capped by phenolate fragmentsPhotochromic recovery t₁/₂ = 41 s [4]

Hydrothermal phenol insertion often proceeds through in situ deprotonation of the phenol (pK_a ≈ 10) followed by W–O bond formation, aided by increased electrophilicity of octahedral W^VI centres in hot compressed water. Polyphenols such as tannic acid deliver multidentate coordination, generating extended W–O–C networks that survive strong acid leaching and constitute redox-active precursors for electrocatalysts [5].

Sol-Gel Precursor Techniques

Sol-gel routes convert molecular alkoxides or oxotungstate sols into phenol-tungsten networks at ≤100 °C.

Sol-gel systemPrecursor ratio W : phenolCatalystGelation timeCalcinationNotable property
Tungstic acid / phenol-formaldehyde resin1 : 4H₃PO₄2 h (60 °C)600 °C, 10 hAntioxidation mass loss 0.085 mg cm⁻² at 600 °C [6]
WCl₆ / 4-tert-butylphenol silica sol0.3 : 1BF₃·MEA4 h (RT)450 °C, 3 hVisible-light WO₃-TiO₂ xerogel, 74% phenol photo-degradation [7]

Phenolic resins serve dual roles as chelating ligands and carbon sources, anchoring tungstate clusters and yielding dense hybrid aerogels with high char yields. Condensed phenolate bridges suppress network shrinkage, producing crack-free coatings for high-temperature oxidation barriers [6].

Co-Precipitation Methods

Homogeneous precipitation from mixed metal and phenolate solutions affords stoichiometric tungstates under ambient pressure.

ExampleMetal sourcePhenolic ligand basepH set-pointTemp (°C)Product phasePhotocatalytic phenol removal
Co-WO₄ phenolateNa₂WO₄ + CoCl₂4-nitrophenol (NaOH)8.060Wolframite CoWO₄ nanoparticles12% TOC abatement, λ > 420 nm [8]
Ni-WO₄ phenolateNa₂WO₄ + Ni(NO₃)₂Catechol9.025Triclinic NiWO₄ nanorodsElectron quasi-Fermi potential −0.18 V vs NHE, suited to phenol photo-oxidation [9]

Rapid nucleation driven by phenolate bridging yields uniform tungstate crystallites (30–65 nm). Surface-bound phenolates modulate band edges; cobalt and nickel tungstates display conduction potentials adequate for one-electron activation of adsorbed phenols under visible light [9].

Solid-State Reaction Pathways

High-temperature or mechanochemical transformations provide access to organometallic tungsten phenolate complexes.

RouteConditionsProductStructural featureReference
Mechanochemical milling of WO₃ with sodium phenolate, 600 °C (Ar)4 h planetary mill, followed by annealNa₂WO₄·3C₆H₅OEdge-sharing WO₆ octahedra linked by μ-phenolateSynth. derived from [10]
Alkoxide exchange: [W(eg)₃] + bis(phenol) ligand, 110 °C tolueneReflux 4 h, SOCl₂ chlorinationcis-[WOCl₂(L)]Tridentate aminobis(phenolate) O,N,O chelate; W=O 1.78 Å [11]
Reductive coupling: WCl₄(DME) + Li₂(2,6-di-tert-butylphenolate) (ball mill)40 min, neat[(OC₆H₃^tBu₂)₄W]Monomeric tetra-phenolato W^IV, seven-coordinate [12]

Solid-state ligand exchange eliminates solvent and affords high metal-to-ligand ratios, beneficial for redox catalysis. Crystalline phenolate frameworks exhibit W–O–C angles of 140–155° that facilitate π back-donation and electronic delocalization [13].

Template-Assisted Nanostructure Fabrication

Phenolic polymers and graphene derivatives template tungsten growth into hierarchical architectures.

TemplateTungsten precursorMethodResulting morphologyApplication
Tannic-acid grafted reduced graphene oxideNa₂WO₄ + HCl, sonochemicalSelf-assembly; 80 °CGraphene sheets decorated with WO₃·nH₂O nano-flakes (25–120 nm)Non-enzymatic acebutolol sensor, LOD 5.5 nM [1]
Polyvinylphenol latex spheresWCl₆ solvothermal (benzyl alcohol)180 °CMesoporous WO₃ hollow spheres (d ≈ 400 nm)Fast coloration–bleaching electrochromics, ΔE 54% at 632 nm [14]
Poly(ethylene glycol)-block-poly-catechol micelles(NH₄)₆W₇O₂₄ in DES150 °CWO₃ quantum dots confined in micelle coresPhotodynamic bacterial inactivation under 470 nm LED [4]

Phenol-rich templates provide reducing environments, control nucleation sites through metal–catechol chelation, and are removable by calcination or offer conductive scaffolds in situ. Template size dictates final tungsten oxide domain size, enabling tunable excitonic features critical in sensing and photocatalysis.

Concluding Perspective

Phenol–tungsten chemistry has matured into a versatile platform spanning discrete coordination complexes and functional nanomaterials. Hydrothermal polyphenol coordination delivers acid-resistant crystalline precursors; sol-gel condensation embeds tungsten within phenolic matrices for thermal shields; co-precipitation affords semiconducting tungstates active in phenol remediation; solid-state routes provide electron-rich tungsten phenolate catalysts; and template strategies realize size-controlled nanostructures for optoelectronics and biointerfaces. Future opportunities lie in in situ spectroscopy of phenolate exchange at hydrothermal conditions and in integrating bio-derived phenolics to confer sustainability and novel redox behaviour.

X-ray crystallographic studies of phenol-tungsten coordination compounds have revealed diverse structural motifs and coordination geometries. The most extensively characterized complexes include oxotungsten(VI) species with aminobis(phenolato) and aminotris(phenolato) ligands, demonstrating the versatility of phenolic coordination in tungsten chemistry [1] [2].

The tungsten(VI) oxo complexes [WO(eg)(L^Me)] and [WO(eg)(L^tBu)] (where eg = 1,2-ethanediolato dianion and L = aminobis(phenolato) ligand) crystallize in orthorhombic space groups P212121 and Pbcn, respectively [1] [2]. These complexes adopt square pyramidal coordination geometries with the terminal oxo ligand occupying the apical position. The tungsten-oxygen bond lengths to the oxo ligand are notably short, measuring 1.701 Å and 1.695 Å respectively, indicating strong multiple bond character [1] [2].

Upon treatment with chlorinating reagents, these complexes undergo ligand substitution to form [WOCl2(L^Me)] and [WOCl2(L^tBu)] complexes. The dichloro derivatives maintain the square pyramidal geometry but exhibit slight variations in crystal systems, with the methyl-substituted complex crystallizing in the monoclinic space group P21/c and the tert-butyl analog adopting the triclinic space group P-1 [1] [2].

The structural analysis reveals that the aminobis(phenolato) ligands coordinate in a tridentate meridional fashion through two phenolate oxygen atoms and one nitrogen atom. The tungsten-phenolate oxygen distances range from 1.85 to 1.95 Å, while the tungsten-nitrogen distances are typically longer at 2.25 to 2.35 Å [1] [2]. This bonding pattern creates a rigid coordination environment that stabilizes the tungsten center.

More complex phenolic systems have been investigated, including biphenolate complexes [WCl4{CHR[C6H2(But)2O]2}] where R = H or Me [3]. These complexes adopt octahedral geometries with the biphenolate ligand occupying two coordination sites. The tungsten-oxygen bond lengths in these systems are generally longer (1.85 Å) compared to the oxo derivatives, reflecting the different electronic environments [3].

Spectroscopic Characterization (XPS, EPR, UV-Vis-NIR)

X-ray Photoelectron Spectroscopy Analysis

X-ray photoelectron spectroscopy provides crucial information about the oxidation states and electronic environments of tungsten in phenolic coordination complexes. The tungsten 4f core levels are particularly diagnostic, with the 4f7/2 and 4f5/2 binding energies varying systematically with oxidation state [4] [5] [6].

For tungsten metal, the 4f7/2 binding energy occurs at 31.4 eV, while the 4f5/2 component appears at 33.6 eV, separated by the characteristic spin-orbit coupling of 2.2 eV [5] [6]. In tungsten(VI) oxide systems, these values shift to higher binding energies (35.6 eV and 37.8 eV respectively), reflecting the increased positive charge on the tungsten center [5] [6].

Tungsten(IV) phenolate complexes exhibit intermediate binding energies, with the 4f7/2 component at 32.8 eV and the 4f5/2 at 35.0 eV. This positioning between metallic tungsten and tungsten(VI) oxide is consistent with the +4 oxidation state and the electron-donating nature of phenolate ligands [5] [6].

The tungsten 4d core levels provide complementary information, though they suffer from significant lifetime broadening. The 4d5/2 binding energies range from 243.5 eV in metallic tungsten to 247.9 eV in tungsten(VI) oxide, with phenolate complexes showing intermediate values [5] [6].

Electron Paramagnetic Resonance Spectroscopy

EPR spectroscopy reveals the magnetic properties and electronic structures of paramagnetic tungsten-phenolate complexes. Tungsten(V) species, with their d1 electronic configuration, are particularly amenable to EPR analysis [7] [8].

Tungsten(V) phenolate complexes typically exhibit g-values close to 2.000, with slight anisotropy depending on the coordination environment. The g-values of 1.998 observed for tungsten(V) systems indicate minimal spin-orbit coupling effects compared to heavier transition metals [7] [8].

The hyperfine coupling to the 183W nucleus (I = 1/2, natural abundance 14.3%) provides additional structural information. Hyperfine coupling constants of 280-310 Hz are typical for tungsten(V) phenolate complexes, indicating moderate delocalization of the unpaired electron onto the tungsten center [7] [8].

UV-Vis-NIR Spectroscopy

UV-visible spectroscopy provides insights into the electronic transitions and optical properties of tungsten-phenolate complexes. The absorption spectra are dominated by ligand-to-metal charge transfer (LMCT) transitions, which are sensitive to the coordination environment and oxidation state [9] [10].

Tungsten(VI) phenolate complexes exhibit LMCT bands in the 250-350 nm region, with edge energies ranging from 2.6 to 3.2 eV. The exact position depends on the phenolate substitution pattern and the presence of other ligands [9] [10].

Lower oxidation state complexes show red-shifted absorption bands. Tungsten(IV) phenolate complexes display broad absorption features in the 400-500 nm region, corresponding to edge energies of 2.0-2.5 eV [9] [10]. These transitions involve promotion of electrons from phenolate π orbitals to tungsten d orbitals.

The luminescence properties of some tungsten phenolate complexes have been investigated, revealing phosphorescence from triplet metal-to-ligand charge transfer states. The emission wavelengths range from 510 nm in nonpolar solvents to 608 nm in polar media, indicating significant solvatochromism [10].

Multidentate Ligand Coordination Modes

Phenolic ligands in tungsten coordination chemistry exhibit remarkable versatility in their binding modes, ranging from simple monodentate coordination to complex multidentate chelation patterns. The coordination behavior depends on the ligand structure, tungsten oxidation state, and presence of additional functional groups [1] [2] [11] [3].

Aminobis(phenolato) Coordination

The aminobis(phenolato) ligand system, featuring two phenolate groups connected through an amine linker, represents one of the most extensively studied multidentate phenolic coordination modes. These ligands typically coordinate in a tridentate meridional fashion through two phenolate oxygen atoms and the central nitrogen atom [1] [2].

The tungsten-oxygen distances to the phenolate groups range from 1.85 to 1.95 Å, indicating strong covalent bonding character. The tungsten-nitrogen distances are consistently longer (2.25-2.35 Å), reflecting the different donor properties of nitrogen compared to oxygen [1] [2]. This coordination mode creates a rigid framework that stabilizes various tungsten oxidation states.

Aminotris(phenolato) Systems

Aminotris(phenolato) ligands, with three phenolate arms attached to a central nitrogen atom, demonstrate tetradentate coordination behavior. The tripodal geometry forces the three phenolate groups into meridional positions, with the nitrogen atom typically trans to a terminal ligand such as oxo or alkyl groups [12].

The tungsten-oxygen distances in these systems (1.82-1.92 Å) are slightly shorter than in the bis(phenolato) analogs, possibly due to the increased electron donation from the third phenolate arm. The tungsten-nitrogen distances (2.20-2.30 Å) show a similar trend toward shorter bonds [12].

Bridging Phenolate Coordination

Phenolate ligands can function as bridging groups between multiple tungsten centers, creating polynuclear complexes with unique structural and electronic properties. The bridging mode typically involves μ2-coordination through the phenolate oxygen atom, with tungsten-oxygen distances ranging from 1.90 to 2.05 Å [3].

These bridging interactions often lead to the formation of dimeric or oligomeric structures, as observed in complexes such as {WOCl[OArCH2Ar1(O)CH2ArO]}2, where the tridentate ligand adopts a U-conformation to accommodate the bridging geometry [3].

Bidentate Coordination Modes

Simple bidentate coordination occurs when phenolic ligands possess additional donor groups, such as in salicylaldehyde derivatives or catecholate systems. These ligands typically coordinate through the phenolate oxygen and an adjacent donor atom (nitrogen in imines, oxygen in catechols) [13].

The chelate bite angles in these systems range from 75° to 85°, depending on the specific ligand structure and the presence of steric constraints. The tungsten-oxygen distances remain in the typical range of 1.85-1.95 Å [13].

Electronic Structure Calculations (DFT)

Density functional theory calculations have provided extensive insights into the electronic structure, bonding, and properties of tungsten-phenolate complexes. These computational studies complement experimental observations and enable prediction of properties for novel systems [14] [15] [16] [17] [18].

Computational Methodology

Most DFT studies of tungsten-phenolate systems employ generalized gradient approximation (GGA) functionals such as PBE, or hybrid functionals like B3LYP. The choice of functional significantly influences the calculated properties, with hybrid functionals generally providing more accurate descriptions of band gaps and charge transfer transitions [16] [17].

The treatment of tungsten requires careful consideration of relativistic effects, given the high atomic number (Z = 74). Many studies incorporate scalar relativistic corrections or employ all-electron basis sets to properly describe the tungsten electronic structure [19] [20].

Electronic Structure of Tungsten-Phenolate Complexes

DFT calculations reveal that tungsten-phenolate bonds exhibit significant covalent character, with substantial mixing between tungsten d orbitals and phenolate π orbitals. The highest occupied molecular orbitals (HOMOs) typically have mixed metal-ligand character, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly tungsten-centered [16] [17].

The calculated band gaps of tungsten-phenolate complexes range from 1.8 to 2.2 eV for most systems, in reasonable agreement with experimental UV-visible absorption data. The exact values depend on the specific ligand substitution pattern and the presence of additional ligands [16] [17].

Bonding Analysis

Natural bond orbital (NBO) analysis reveals significant charge transfer from phenolate ligands to tungsten, with typical charges of +2.5 to +3.5 on the tungsten center in formally tungsten(VI) complexes. This indicates substantial covalent character in the tungsten-phenolate bonds [16] [17].

The Wiberg bond indices for tungsten-phenolate oxygen bonds typically range from 0.8 to 1.2, intermediate between pure ionic and covalent bonding. The bond orders correlate with the experimentally observed bond lengths, with shorter bonds exhibiting higher bond orders [16] [17].

Cohesive Energies and Stability

DFT calculations provide cohesive energy data that correlate with experimental stability observations. Tungsten-phenolate complexes typically exhibit cohesive energies of -4.8 to -5.5 eV, indicating substantial thermodynamic stability [21] [22].

The calculated formation energies for various tungsten-phenolate complexes range from -150 to -250 kJ/mol, consistent with their observed stability under ambient conditions. The stability increases with the degree of phenolate substitution and the presence of additional chelating groups [21] [22].

Magnetic Properties and Spin State Analysis

The magnetic properties of tungsten-phenolate complexes are intimately related to the tungsten oxidation state and the electronic structure of the coordination environment. These properties have been characterized through various experimental and computational approaches [23] [10] [24] [25].

Oxidation State Dependence

Tungsten metal and tungsten(VI) complexes are diamagnetic due to their d0 electronic configurations. Tungsten(IV) species (d2) typically adopt diamagnetic low-spin configurations when coordinated by strong-field ligands such as phenolates [23] [24].

Tungsten(V) complexes (d1) are inherently paramagnetic and exhibit characteristic EPR spectra. The magnetic moment of 1.0 μB is consistent with one unpaired electron, though slight deviations may occur due to spin-orbit coupling effects [23] [24].

Ligand Field Effects

The strong-field nature of phenolate ligands tends to promote low-spin configurations in tungsten complexes. This effect is particularly pronounced in octahedral coordination geometries, where the crystal field splitting is maximized [23] [24].

The magnetic moments of tungsten-phenolate complexes are generally close to spin-only values, indicating minimal orbital contributions. This behavior contrasts with some other transition metal phenolate complexes where orbital angular momentum remains unquenched [23] [24].

EPR Parameters

The EPR g-values of tungsten(V) phenolate complexes cluster around 2.000, with typical ranges of 1.998-2.003. The small deviations from the free electron g-value (2.0023) indicate minimal spin-orbit coupling, consistent with the d1 configuration [7] [8].

Hyperfine coupling to the 183W nucleus provides additional structural information. The coupling constants (280-310 Hz) are moderate compared to other transition metals, reflecting the more diffuse nature of tungsten d orbitals [7] [8].

Magnetic Anisotropy

Single-crystal EPR studies reveal slight magnetic anisotropy in some tungsten-phenolate complexes, particularly those with lower symmetry coordination environments. The anisotropy is generally small compared to lanthanide or actinide complexes [7] [8].

The magnetic anisotropy parameters (D-values) for tungsten(V) phenolate complexes typically range from 0.01 to 0.10 cm-1, indicating minimal zero-field splitting. This behavior is consistent with the d1 configuration and the relatively symmetric coordination environments [7] [8].

Temperature Dependence

The magnetic susceptibility of paramagnetic tungsten-phenolate complexes generally follows Curie-Weiss behavior over a wide temperature range. Deviations at low temperatures may indicate weak intermolecular interactions or crystal field effects [26].

Dates

Last modified: 07-22-2023

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